2-Ethoxy-1-iodonaphthalene
Overview
Description
2-Ethoxy-1-iodonaphthalene is an organic compound with the molecular formula C12H11IO It is a derivative of naphthalene, where an ethoxy group is attached to the second carbon and an iodine atom is attached to the first carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-1-iodonaphthalene can be synthesized through several methods. One common approach involves the iodination of 2-ethoxynaphthalene. This can be achieved by reacting 2-ethoxynaphthalene with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-ethoxy-1-borononaphthalene is coupled with an iodoarene in the presence of a palladium catalyst and a base. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form 2-ethoxynaphthalene.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 2-ethoxy-1-aminonaphthalene, 2-ethoxy-1-thionaphthalene, or 2-ethoxy-1-alkoxynaphthalene.
Oxidation: Formation of 2-ethoxy-1-naphthaldehyde or 2-ethoxy-1-naphthoic acid.
Reduction: Formation of 2-ethoxynaphthalene.
Scientific Research Applications
2-Ethoxy-1-iodonaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through cross-coupling reactions.
Biology: Investigated for its potential as a radiolabeling agent in biological assays due to the presence of iodine.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 2-ethoxy-1-iodonaphthalene in chemical reactions involves the activation of the iodine atom, which serves as a leaving group in substitution reactions. The ethoxy group can participate in electron-donating interactions, stabilizing reaction intermediates. In biological systems, the iodine atom can be used for radiolabeling, allowing for the tracking and imaging of biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-6-iodonaphthalene: Similar structure but with the iodine atom at the sixth position.
2-Methoxy-1-iodonaphthalene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Iodonaphthalene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
Uniqueness
2-Ethoxy-1-iodonaphthalene is unique due to the presence of both an ethoxy group and an iodine atom on the naphthalene ring. This combination allows for versatile reactivity in both nucleophilic substitution and oxidative processes, making it a valuable compound in synthetic chemistry and various applications.
Properties
IUPAC Name |
2-ethoxy-1-iodonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IO/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLHOMBAODDWAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468116 | |
Record name | 2-Ethoxy-1-iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104296-15-3 | |
Record name | 2-Ethoxy-1-iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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